molecular formula C13H9BrN2O2S B1442655 4-Bromo-1-(phenylsulfonyl)-1H-indazole CAS No. 1001415-32-2

4-Bromo-1-(phenylsulfonyl)-1H-indazole

Cat. No. B1442655
CAS RN: 1001415-32-2
M. Wt: 337.19 g/mol
InChI Key: WNXQRTXRZPMBPW-UHFFFAOYSA-N
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Description

4-Bromo-1-(phenylsulfonyl)-1H-indazole is a chemical compound with the CAS Number: 1001415-32-2 . It has a molecular weight of 337.2 and its IUPAC name is 4-bromo-1-(phenylsulfonyl)-1H-indazole .


Molecular Structure Analysis

The molecular formula of 4-Bromo-1-(phenylsulfonyl)-1H-indazole is C13H9BrN2O2S . The InChI code is 1S/C13H9BrN2O2S/c14-12-7-4-8-13-11(12)9-15-16(13)19(17,18)10-5-2-1-3-6-10/h1-9H .


Physical And Chemical Properties Analysis

4-Bromo-1-(phenylsulfonyl)-1H-indazole is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Antifungal Research

4-Bromo-1-(phenylsulfonyl)-1H-indazole: has been investigated for its potential antifungal properties. Researchers have studied its efficacy against Candida albicans , an opportunistic fungal pathogen that can cause systemic infections in immunocompromised patients . The compound’s inhibitory activity against this pathogen suggests its utility in developing new antifungal agents.

Molecular Docking Studies

This compound is also utilized in molecular docking studies to understand its interaction with biological targets. Such studies help in predicting the binding affinities and modes of action, which are crucial for drug design and development .

Chemical Reactivity Descriptors

In the field of computational chemistry, 4-Bromo-1-(phenylsulfonyl)-1H-indazole is used to calculate conceptual DFT-based chemical reactivity descriptors. These descriptors provide insights into the compound’s reactivity and stability, which are important for synthesizing new molecules with desired properties .

Pharmacokinetics Evaluation

The pharmacokinetic properties of 4-Bromo-1-(phenylsulfonyl)-1H-indazole derivatives are assessed to determine their absorption, distribution, metabolism, and excretion (ADME) profiles. This information is vital for assessing the compound’s potential as a therapeutic agent .

Synthesis of Biologically Active Compounds

4-Bromo-1-(phenylsulfonyl)-1H-indazole: serves as a starting material in the synthesis of various biologically active compounds. It’s used to create inhibitors and other pharmaceutical agents that can interact with specific biological pathways .

Development of Diagnostic Agents

The unique structural features of 4-Bromo-1-(phenylsulfonyl)-1H-indazole make it a candidate for developing diagnostic agents. Its derivatives can be tagged with imaging agents for diagnostic purposes in medical research .

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P280, P305, P338, P351 . It’s important to handle this compound with care and follow safety guidelines.

properties

IUPAC Name

1-(benzenesulfonyl)-4-bromoindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O2S/c14-12-7-4-8-13-11(12)9-15-16(13)19(17,18)10-5-2-1-3-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXQRTXRZPMBPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=N2)C(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-(phenylsulfonyl)-1H-indazole

Synthesis routes and methods

Procedure details

To a stirring suspension of NaH (0.78 g) in anhydrous THF (17.5 ml) at −5° C. was added 4-bromo-1H-indazole (3.5 g) in anhydrous THF (35 ml). Benzenesulfonyl chloride (2.5 ml) in anhydrous THF (17.5 ml) was added dropwise over 10 mins. The reaction was stirred for 1 h at 0° C. then quenched with water. The layers were separated and the aqueous was re-extracted with ethyl acetate. The combined organics were washed with brine, dried over magnesium sulfate, filtered and then evaporated to yield a solid residue that was triturated with methanol to give title compound, 5.18 g.
Name
Quantity
0.78 g
Type
reactant
Reaction Step One
Name
Quantity
17.5 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
17.5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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